(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound is a triazolopyrimidine derivative characterized by a 3H-[1,2,3]triazolo[4,5-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and a piperazine moiety at position 5. The triazolopyrimidine scaffold is known for its role in kinase inhibition and nucleotide mimicry, making this compound of interest in medicinal chemistry for targeting adenosine receptors or phosphodiesterases . Its structural complexity, including the tert-butyl and methoxy substituents, suggests tailored interactions with hydrophobic binding pockets in biological targets .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-26(2,3)19-10-8-18(9-11-19)25(34)32-14-12-31(13-15-32)23-22-24(28-17-27-23)33(30-29-22)20-6-5-7-21(16-20)35-4/h5-11,16-17H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLXHSGCBDCEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis typically involves the following steps:
Formation of the triazolopyrimidine core: : This is often achieved by cyclization reactions involving appropriate precursors under high temperatures and solvent conditions such as DMF or DMSO.
Attachment of the phenyl and methoxyphenyl groups: : These are introduced through substitution reactions, using appropriate halides and coupling agents like palladium catalysts.
Final modifications: : Introduction of the tert-butyl group can be done via alkylation reactions.
Industrial Production Methods
Scaling up this synthesis for industrial production would require optimization of the reaction conditions to increase yield and purity, potentially involving:
Continuous flow chemistry for the cyclization steps
Large-scale column chromatography or crystallization for purification
Implementation of greener solvents and reagents to enhance sustainability
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo several types of reactions:
Oxidation: : Transforming the methoxy group into a hydroxyl or carbonyl group under oxidative conditions.
Reduction: : Reducing the triazolopyrimidine core to amine derivatives.
Substitution: : The phenyl and tert-butyl groups can be substituted under appropriate electrophilic or nucleophilic conditions.
Common Reagents and Conditions Used
Oxidation: : KMnO₄, Jones reagent
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: : Use of lithium halides or Grignard reagents for nucleophilic substitutions
Major Products Formed
Oxidized derivatives with hydroxyl or carbonyl groups
Reduced amine derivatives
Substituted phenyl or tert-butyl derivatives
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several pharmacological properties:
1. Antioxidant Activity
- Compounds with triazolo-pyrimidine derivatives are known for their antioxidant properties. They help mitigate oxidative stress in biological systems, which can be beneficial in preventing cellular damage associated with various diseases.
2. Neuroprotective Effects
- Studies have shown that similar compounds possess neuroprotective properties. For instance, they have demonstrated significant activity against neurodegenerative conditions like Parkinson's disease by reducing oxidative stress and improving motor function in animal models.
3. Antimicrobial Properties
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of (4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is crucial for assessing its therapeutic potential. Preliminary studies suggest that it adheres to Lipinski's rule of five , indicating favorable oral bioavailability. However, comprehensive toxicological assessments are necessary to evaluate its safety profile.
Case Studies
Several relevant studies have highlighted the biological activities of structurally related compounds:
Neuroprotective Study
- A study involving triazolo-pyrimidine derivatives showed significant neuroprotective effects in rodent models. The most active derivatives reduced the duration of catalepsy compared to control groups.
Antimicrobial Screening
- In another investigation focusing on triazole derivatives, compounds were tested against various bacterial strains. Results indicated variable potency against Gram-positive and Gram-negative bacteria, suggesting a need for further optimization to enhance efficacy against specific pathogens.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets such as receptors or enzymes. The phenyl and triazolopyrimidine moieties play a crucial role in this binding, often interacting with the active sites through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked aryl groups. Below is a comparative analysis with structurally analogous compounds (Table 1):
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
| Compound Name | Key Structural Features | Pharmacological Relevance | Reference(s) |
|---|---|---|---|
| (4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | - 3-Methoxyphenyl substituent - 4-(tert-butyl)benzoyl group |
Potential kinase inhibition; enhanced lipophilicity for CNS targeting | |
| [4-(3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone | - 4-Methylphenyl substituent - 4-(Trifluoromethyl)benzoyl group |
Higher metabolic stability due to trifluoromethyl group; tested in anticancer screens | |
| 4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-ylmethanone | - Benzyl substituent - 4-Methoxybenzoyl group |
Improved aqueous solubility; explored in antimicrobial assays |
Key Findings :
Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may enhance binding to adenosine receptors due to its electron-donating properties, compared to the 4-methylphenyl group in the trifluoromethyl analog, which prioritizes steric interactions . The tert-butyl group confers greater lipophilicity (calculated LogP ~4.2) than the trifluoromethyl (LogP ~3.8) or methoxy (LogP ~2.5) groups, influencing tissue distribution .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for similar triazolopyrimidines, such as coupling a preformed triazolopyrimidine core with a substituted piperazine via nucleophilic aromatic substitution (e.g., using THF and triethylamine as in ) .
The benzyl-substituted analog () demonstrated moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), highlighting the scaffold’s versatility .
Notes
Limitations of Available Data: No direct biological data (e.g., IC₅₀, pharmacokinetics) exists for the target compound in the provided evidence. Inferences are drawn from structural analogs .
Synthetic Challenges :
- The tert-butyl group may complicate purification due to increased hydrophobicity, necessitating chromatographic techniques as described in .
Future Directions :
- Comparative molecular dynamics simulations or in vitro kinase profiling are recommended to validate hypothesized target interactions.
Biological Activity
The compound (4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS number 920374-22-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 471.6 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is known to influence its biological properties.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrimidine rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that certain triazole derivatives possess activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their efficacy in inhibiting cancer cell proliferation. For example, triazolo-pyrimidine derivatives have been noted for their selective cytotoxicity against cancer cells lacking the p21 protein .
- GPR119 Agonism : Recent studies highlight the potential of certain derivatives to activate GPR119, a receptor involved in glucose homeostasis and insulin secretion. This suggests possible applications in treating type 2 diabetes mellitus (T2DM) .
Synthesis and Evaluation
A one-pot synthesis method for related compounds has been documented, yielding high-purity products with promising biological profiles. In vitro assessments demonstrated that these derivatives could activate GLP-1 receptors effectively .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives indicates that modifications to the phenyl rings significantly affect biological activity. Electron-donating groups on the phenyl ring enhance antimicrobial potency, while specific substitutions on the triazole core can modulate anticancer efficacy .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
